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For Researchers, Scientists, and Drug Development Professionals

Introduction
RD162, also known as enzalutamide, is a potent second-generation nonsteroidal antiandrogen

(NSAA) that targets the androgen receptor (AR).[1] It is a critical compound in the treatment of

castration-resistant prostate cancer (CRPC).[2] Understanding the binding affinity and

mechanism of action of RD162 is crucial for the development of new and improved

antiandrogen therapies. RD162 exhibits a high binding affinity for the androgen receptor,

reported to be five to eight times greater than that of the first-generation antiandrogen,

bicalutamide.[1] Its affinity is only two- to three-fold lower than that of the natural high-affinity

ligand, dihydrotestosterone (DHT).[1]

This document provides detailed protocols for a competitive binding assay to determine the

binding affinity of RD162 for the androgen receptor in the presence of dihydrotestosterone. The

provided methodologies are based on established radioligand binding assays.
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The following table summarizes the quantitative data for the binding affinity of RD162 and

dihydrotestosterone to the androgen receptor.

Compound Binding Affinity (IC50/Ki) Assay Type

RD162 (Enzalutamide) IC50: 666.8 nM
Cellular Thermal Shift Assay

(CETSA) with DHT competition

Dihydrotestosterone (DHT) Ki: ~1-2 nM Radioligand Binding Assay

Note: The IC50 for RD162 is from a competitive CETSA, which reflects in-cell target

engagement.[3] The Ki for DHT is a generally accepted value from traditional radioligand

binding assays.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the competitive binding mechanism and the experimental

workflow of the assay.
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Caption: Competitive binding of DHT and RD162 to the Androgen Receptor.
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Experimental Workflow
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Caption: Workflow for the RD162 competitive binding assay.

Experimental Protocols
This section provides a detailed protocol for a competitive radioligand binding assay to

determine the inhibitory constant (Ki) of RD162 for the androgen receptor. This protocol is

adapted from established methods for AR binding assays.
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Objective: To determine the IC50 and Ki of RD162 for the androgen receptor through a

competitive binding assay using radiolabeled dihydrotestosterone ([3H]-DHT).

Materials and Reagents:

Androgen Receptor Source: Rat ventral prostate cytosol (prepared as described below)

Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT)

Competitor: RD162 (Enzalutamide)

Unlabeled Ligand: Dihydrotestosterone (DHT)

Assay Buffer (TEDG Buffer):

Tris-HCl

EDTA

Dithiothreitol (DTT)

Glycerol

pH adjusted to 7.4

Wash Buffer: Assay buffer with a lower concentration of glycerol.

Hydroxylapatite (HAP) slurry: For separation of bound and free radioligand.

Scintillation Cocktail

Reagents for Protein Quantification (e.g., Bradford assay)

Ethanol

Polypropylene test tubes

Scintillation vials
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Equipment:

Refrigerated centrifuge

Scintillation counter

Pipettes

Vortex mixer

Ice bath

Protocol Steps:
Part 1: Preparation of Rat Prostate Cytosol (Androgen Receptor Source)

Euthanize adult male rats and excise the ventral prostates.

Homogenize the tissue in ice-cold TEDG buffer.

Centrifuge the homogenate at a low speed to pellet cellular debris.

Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 100,000 x g) to

pellet the microsomal fraction.

The resulting supernatant is the cytosol containing the androgen receptor.

Determine the protein concentration of the cytosol using a Bradford assay.

Store the cytosol in aliquots at -80°C.

Part 2: Competitive Binding Assay

Preparation of Reagents:

Prepare serial dilutions of RD162 in ethanol.

Prepare a stock solution of unlabeled DHT in ethanol for determining non-specific binding.
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Prepare a working solution of [³H]-DHT in assay buffer at a concentration close to its Kd

for the androgen receptor.

Assay Setup:

Set up a series of polypropylene test tubes on ice.

Total Binding: Add assay buffer, [³H]-DHT, and an equal volume of ethanol (vehicle for the

competitor).

Non-specific Binding: Add assay buffer, [³H]-DHT, and a saturating concentration of

unlabeled DHT (e.g., 1000-fold excess).

Competitive Binding: Add assay buffer, [³H]-DHT, and increasing concentrations of RD162.

For each condition, prepare tubes in triplicate.

Incubation:

Add the prepared rat prostate cytosol to each tube.

Gently vortex each tube.

Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

Separation of Bound and Free Ligand:

Add ice-cold hydroxylapatite (HAP) slurry to each tube.

Incubate on ice for 15-20 minutes with occasional vortexing.

Centrifuge the tubes to pellet the HAP, which binds the receptor-ligand complexes.

Carefully aspirate and discard the supernatant containing the free radioligand.

Wash the HAP pellet with ice-cold wash buffer and centrifuge again. Repeat the wash step

two more times.

Measurement of Radioactivity:
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After the final wash, add scintillation cocktail to each tube containing the HAP pellet.

Vortex thoroughly.

Transfer the contents to scintillation vials.

Measure the radioactivity in a scintillation counter.

Part 3: Data Analysis

Calculate the average counts per minute (CPM) for each set of triplicates.

Determine the specific binding by subtracting the non-specific binding CPM from the total

binding and competitive binding CPM.

Plot the percentage of specific binding of [³H]-DHT as a function of the log concentration of

RD162.

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the

IC50 value of RD162.

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

[L] is the concentration of the radioligand ([³H]-DHT).

Kd is the dissociation constant of the radioligand for the androgen receptor.

Conclusion
The provided protocol offers a robust framework for determining the binding affinity of RD162 to

the androgen receptor in a competitive manner with its natural ligand, DHT. Accurate

determination of these binding parameters is essential for the preclinical evaluation of novel

antiandrogen compounds and for furthering our understanding of the mechanisms of hormone-
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driven cancers. Researchers should optimize the assay conditions, such as incubation time

and protein concentration, for their specific experimental setup.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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